N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
Description
N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is a bis-sulfonamide derivative featuring a 1,2-phenylene core substituted with fluorine atoms at the 4,5-positions. This compound belongs to a broader class of aryl bis-sulfonamides, which are notable for their applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4,5-difluoro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDAVJRLOHQADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide), a compound featuring a difluorophenylene moiety and sulfonamide groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H18F2N2O2S2
- Molecular Weight : 386.47 g/mol
- IUPAC Name : N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.
Synthesis
The synthesis of N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves the following steps:
- Preparation of 4-Methylbenzenesulfonamide : This is synthesized through the reaction of p-toluenesulfonyl chloride with an amine.
- Formation of the Difluorophenylene Linkage : The difluorobenzene derivative is reacted with the sulfonamide under suitable conditions to form the final bis(sulfonamide) compound.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
The biological activity of N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate biosynthesis.
- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic factors.
- Cell Cycle Arrest : It disrupts normal cell cycle progression in cancer cells, leading to increased cell death.
Study 1: Antibacterial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, researchers tested N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) against a panel of clinically isolated bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent for resistant infections.
Study 2: Anticancer Properties
Another study published in Cancer Research investigated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, and N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is no exception. Studies have shown that this compound exhibits significant activity against various bacterial strains. Its structural features contribute to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Potential as Anticancer Agent
Research indicates that compounds with sulfonamide groups can exhibit anticancer properties. The difluorophenylene moiety enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and target cancerous cells effectively. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines .
Materials Science
Polymer Chemistry
N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is utilized as a monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .
Organic Light Emitting Diodes (OLEDs)
The compound's structural characteristics make it a candidate for applications in OLED technology. Its ability to form stable thin films can be exploited to create efficient light-emitting layers in OLED devices. Studies have shown that devices incorporating this compound exhibit enhanced luminescence and operational stability .
Environmental Applications
Water Treatment
Due to its antimicrobial properties, N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is being explored for use in water treatment processes. It can effectively inhibit the growth of pathogenic microorganisms in water systems, thereby improving water quality and safety .
Pesticide Formulation
The compound's efficacy against specific pests has led to its investigation as an active ingredient in pesticide formulations. Its dual action as both a fungicide and bactericide makes it a valuable addition to integrated pest management strategies .
Case Studies
Comparison with Similar Compounds
Substituent Effects on Molecular and Electronic Properties
The 4,5-substituents on the phenylene ring critically influence the electronic, steric, and functional properties of these compounds. Below is a comparative table of key structural derivatives:
Physicochemical Properties
- Solubility and Stability: The diamino derivative (C₂₀H₂₂N₄O₄S₂) exhibits higher polarity due to NH₂ groups, enhancing water solubility compared to hydrophobic fluoro or bromo analogues. The dinitro derivative (C₂₀H₁₈N₄O₈S₂) has a higher molecular weight (506.509 g/mol) and increased density due to nitro groups .
- Crystallinity : The unsubstituted analogue (A2 in ) forms colorless needle-like crystals with a melting point of 200°C, suggesting that fluorine or bromine substituents may lower melting points by disrupting crystal packing .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide), and what reaction conditions are critical?
Answer:
The compound is synthesized via nucleophilic substitution between 4,5-difluoro-1,2-phenylenediamine and 4-methylbenzenesulfonyl chloride. Key steps include:
- Solvent Selection: Tetrahydrofuran (THF) is preferred due to its ability to dissolve both aromatic amines and sulfonyl chlorides.
- Base Requirement: Triethylamine (TEA) is used to scavenge HCl, ensuring the reaction proceeds without side reactions.
- Molar Ratios: A 1:2 molar ratio of diamine to sulfonyl chloride ensures complete bis-sulfonylation.
- Purification: Column chromatography or recrystallization from ethanol is used to isolate the product .
Basic: How is the molecular structure of this compound confirmed, and what crystallographic parameters are reported?
Answer:
X-ray crystallography is the gold standard for structural confirmation. Key parameters include:
- Bond Lengths: S–O bonds range from 1.421–1.440 Å, and S–N bonds are ~1.60–1.62 Å, consistent with sulfonamide geometry.
- Dihedral Angles: The difluorophenyl core exhibits a near-planar arrangement, with torsional angles <5° between sulfonamide groups and the aromatic ring.
- Hydrogen Bonding: Intermolecular N–H⋯O bonds (2.8–3.0 Å) stabilize the crystal lattice, forming chains along the c-axis .
Advanced: What is the mechanistic basis for this compound's inhibition of IspF, a key enzyme in isoprenoid biosynthesis?
Answer:
The compound acts as a competitive inhibitor of IspF by mimicking the native substrate’s transition state. Structural studies reveal:
- Binding Pocket Interaction: The difluorophenyl core aligns with the enzyme’s hydrophobic active site, while sulfonamide oxygen atoms form hydrogen bonds with conserved residues (e.g., Lys12 and Asp170).
- Halogen Effects: Fluorine atoms enhance binding affinity via electrostatic interactions with positively charged residues, as shown in comparative studies with brominated analogs (Ki reduced by ~30% in fluoro derivatives) .
Advanced: How do electronic and steric effects of fluorine substituents influence this compound’s reactivity compared to halogenated analogs?
Answer:
- Electron-Withdrawing Effects: Fluorine increases the electrophilicity of the aromatic ring, enhancing sulfonamide group reactivity in nucleophilic environments.
- Steric Impact: Fluorine’s small size minimizes steric hindrance, allowing tighter binding to enzyme active sites compared to bulkier halogens (e.g., bromine).
- Comparative Data: In enzymatic assays, the difluoro derivative shows IC50 = 0.8 µM vs. 1.2 µM for the dibromo analog, highlighting fluorine’s superiority .
Advanced: Can this compound serve as a chiral ligand in asymmetric catalysis, and what structural modifications optimize enantioselectivity?
Answer:
Yes, the sulfonamide groups act as bidentate ligands for transition metals (e.g., Cu, Pd). Optimization strategies include:
- Stereochemical Tuning: Introducing chiral cyclohexane backbones (e.g., (1S,2S)-cyclohexane diyl) improves enantioselectivity in Diels-Alder reactions (up to 95% ee).
- Substituent Effects: Electron-donating groups (e.g., methyl on the benzene ring) enhance metal coordination strength, as evidenced by XRD studies of analogous complexes .
Advanced: How do structural variations in bis-sulfonamide ligands affect their coordination chemistry with lanthanides?
Answer:
- Coordination Modes: Sulfonamide oxygen and sulfonyl groups bind to lanthanides (e.g., Yb³⁺), forming distorted dodecahedral geometries.
- Polymer Formation: Sodium ions bridge adjacent complexes via sulfonyl oxygen atoms, creating 1D polymeric chains stabilized by hydrogen bonds (observed in {Na[Yb(L)₄(iPrOH)]}n) .
Advanced: What analytical techniques resolve contradictions in reported biological activities of halogenated bis-sulfonamides?
Answer:
- Dose-Response Analysis: IC50 discrepancies arise from assay conditions (e.g., pH, buffer composition). Standardized protocols (e.g., Tris-HCl buffer at pH 7.5) minimize variability.
- Computational Modeling: Molecular docking identifies key residue interactions (e.g., Lys12 in IspF) that explain activity differences between fluoro and chloro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
